molecular formula C14H12N2O3S B2644459 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477852-05-4

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime

Cat. No.: B2644459
CAS No.: 477852-05-4
M. Wt: 288.32
InChI Key: GLQPVPOASIGPKW-OQLLNIDSSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is a chemical compound with the molecular formula C14H12N2O3S It is characterized by the presence of a nitro group, a sulfanyl group, and an oxime functional group attached to a benzene ring

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route includes the nitration of 4-[(4-Methylphenyl)sulfanyl]benzaldehyde to introduce the nitro group, followed by the formation of the oxime through the reaction with hydroxylamine. The reaction conditions often involve the use of strong acids or bases to facilitate the nitration and oxime formation processes .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and reducing agents like hydrogen gas and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime include:

Properties

IUPAC Name

(NE)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQPVPOASIGPKW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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